molecular formula C13H12N2O B13673110 3-Methyl-5-(1-methyl-3-indolyl)isoxazole

3-Methyl-5-(1-methyl-3-indolyl)isoxazole

Cat. No.: B13673110
M. Wt: 212.25 g/mol
InChI Key: PFPDYMGDMMPPQL-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-3-indolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an indole moiety Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available . The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-3-indolyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-Methyl-5-(1-methyl-3-indolyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the isoxazole ring can participate in different chemical reactions. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(1-methyl-3-indolyl)isoxazole is unique due to its combination of an isoxazole and an indole moiety. This dual structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-methyl-5-(1-methylindol-3-yl)-1,2-oxazole

InChI

InChI=1S/C13H12N2O/c1-9-7-13(16-14-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3

InChI Key

PFPDYMGDMMPPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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